

Thermodynamic Properties of Iron Aluminide Formation: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Iron aluminide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the formation of **iron aluminides**. **Iron aluminides** are intermetallic compounds of iron and aluminum that exhibit attractive properties for high-temperature applications, including excellent oxidation and corrosion resistance, low density, and high strength-to-weight ratios.[1] A thorough understanding of the thermodynamics of their formation is critical for the development, processing, and application of these materials. This guide summarizes key thermodynamic data, details the experimental methodologies used to obtain this data, and provides visual representations of the underlying principles and workflows.

Thermodynamic Data of Iron Aluminide Formation

The formation of various **iron aluminide** phases is characterized by negative enthalpies and Gibbs free energies of formation, indicating that these intermetallic compounds are stable relative to the constituent elements. The primary **iron aluminide** phases of interest include Fe₃Al, FeAl, FeAl₂, Fe₂Al₅, and FeAl₃. The thermodynamic stability of these phases is a key factor in determining the phase evolution during synthesis and heat treatment. For instance,

while FeAl₃ may have a highly negative Gibbs free energy of formation at lower temperatures, kinetic factors and the stability of other phases at higher temperatures can influence the final phase composition of the alloy.[2]

Enthalpy of Formation

The standard enthalpy of formation (ΔH°_f) is a critical parameter that quantifies the heat released or absorbed during the formation of a compound from its constituent elements in their standard states. For **iron aluminides**, the formation is an exothermic process. The table below presents a compilation of experimentally determined standard enthalpies of formation for various **iron aluminide** phases. It is important to note that values can vary between different studies due to variations in experimental techniques and analytical methods.

Intermetallic Phase	Formation Reaction	Standard Enthalpy of Formation (ΔH°_f) at 298 K (kJ/mol of atoms)
Fe ₃ Al	3Fe + Al → Fe ₃ Al	-24.6 ± 0.4
FeAl	Fe + Al → FeAl	-33.7 ± 1.0
FeAl ₂	Fe + 2Al → FeAl ₂	-27.8
Fe ₂ Al ₅	2Fe + 5Al → Fe ₂ Al ₅	-30.5
FeAl ₃	Fe + 3Al → FeAl ₃	-28.9 ± 0.5

Note: The data presented is a synthesis of values reported in the literature. Discrepancies may exist between different sources.

Gibbs Free Energy and Entropy of Formation

The Gibbs free energy of formation (ΔG°_f) determines the spontaneity of a reaction at a given temperature and is related to the enthalpy (ΔH°_f) and entropy (ΔS°_f) of formation by the equation: $\Delta G^\circ_f = \Delta H^\circ_f - T\Delta S^\circ_f$. The following table provides temperature-dependent equations for the standard Gibbs free energy of formation for several **iron aluminide** phases, as well as specific values at 973 K (700°C).

Intermetallic Phase	Standard Gibbs Free Energy of Formation (ΔG°_f) (J/mol of atoms)	ΔG°_f at 973 K (J/mol of atoms)
Fe ₃ Al	-16160 + 21.68T	4934.64
FeAl	-24210 + 11.81T	-12718.9
FeAl ₂	-33680 + 15.29T	-18802.8
Fe ₂ Al ₅	-45290 + 19.97T	-25859.2
FeAl ₃	-49060 + 21.78T	-27868.1

Source: Adapted from data reported by Ivanov.[2] It is important to note that other sources report different values, for instance, some studies indicate a negative Gibbs free energy of formation for Fe₃Al at 700°C, in contrast to the data presented here.[2]

Experimental Protocols for Thermodynamic Measurements

The determination of thermodynamic properties of intermetallic compounds like **iron aluminides** relies on precise experimental techniques. The two primary methods discussed here are high-temperature solution calorimetry and Knudsen effusion mass spectrometry.

High-Temperature Solution Calorimetry

High-temperature solution calorimetry is a powerful technique for the direct measurement of the enthalpy of formation of alloys and intermetallic compounds.[3]

Methodology:

- **Sample Preparation:** High-purity elemental iron and aluminum are melted in the desired stoichiometric ratio in an inert atmosphere (e.g., purified argon) using a technique such as levitation melting to prevent contamination. The resulting alloy is then annealed at a high temperature to ensure homogeneity and the formation of the desired single-phase intermetallic compound. The crystal structure and composition of the prepared sample are verified using X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS).

- **Calorimeter Setup:** A high-temperature calorimeter, such as a Tian-Calvet type, is used. The calorimeter contains a molten metal solvent, typically liquid aluminum, maintained at a constant high temperature (e.g., 1073 K or 1271 K).[3] The calorimeter is calibrated by dropping a known mass of a pure metal with a well-established heat content into the solvent.
- **Measurement of Heat of Solution:**
 - A small, precisely weighed sample of the prepared **iron aluminide** intermetallic is dropped from room temperature into the molten aluminum bath. The heat generated or absorbed during the dissolution of the sample is measured by the calorimeter, yielding the heat of solution of the alloy ($\Delta H_{\text{sol,alloy}}$).
 - In separate experiments, the heat of solution of the constituent elements (pure iron and pure aluminum) are measured by dropping them into the same solvent at the same temperature ($\Delta H_{\text{sol,Fe}}$ and $\Delta H_{\text{sol,Al}}$).
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation of the **iron aluminide** ($\Delta H^{\circ}_{\text{f,alloy}}$) at room temperature (298 K) is calculated using Hess's law. The thermochemical cycle involves the dissolution of the alloy and its constituent elements in the solvent. The enthalpy of formation is determined by the difference between the sum of the heats of solution of the pure elements and the heat of solution of the alloy, taking into account the stoichiometric coefficients.

Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen Effusion Mass Spectrometry (KEMS) is a technique used to determine the thermodynamic activities and partial pressures of components in a material at high temperatures. From these measurements, the Gibbs free energy, enthalpy, and entropy of formation can be derived.[4]

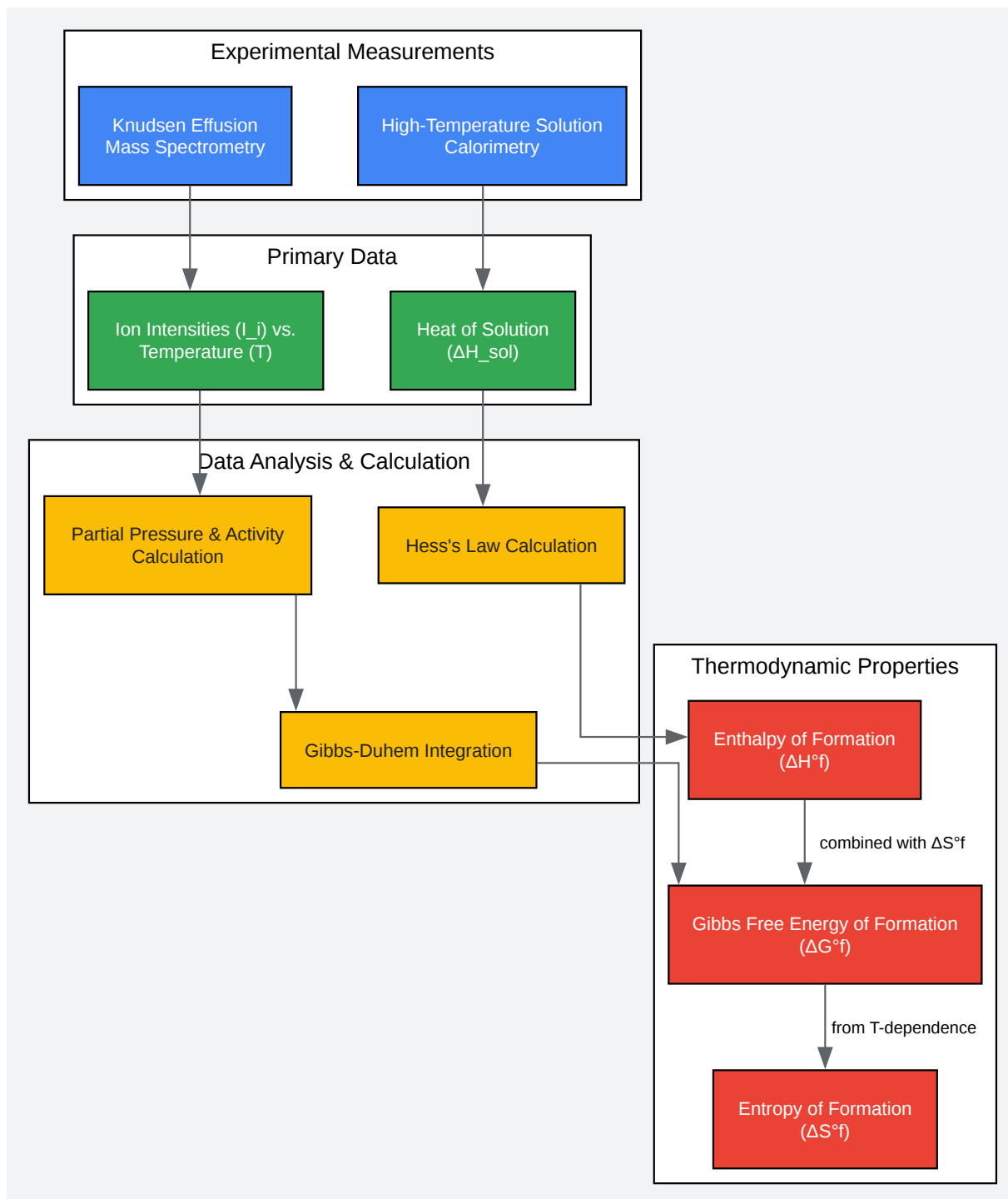
Methodology:

- **Sample Preparation:** An **iron aluminide** sample of known composition is placed inside a Knudsen cell, which is a small, inert container (often made of a refractory material like alumina or tungsten) with a small orifice.

- **Experimental Setup:** The Knudsen cell is placed in a high-vacuum chamber and heated to a precise, stable temperature. At this temperature, the sample establishes a vapor pressure in equilibrium with the solid phase. A molecular beam of the vapor effuses through the orifice.
- **Mass Spectrometry:** The effusing molecular beam is directed into the ion source of a mass spectrometer. The vapor species are ionized, typically by electron impact, and the resulting ions are separated by their mass-to-charge ratio and detected. This provides the ion intensities of the different vapor species (e.g., Fe and Al).
- **Data Analysis and Calculation:**
 - The partial pressure of each component (p_i) is related to the measured ion intensity (I_i) by the equation $p_i = k_i \cdot I_i \cdot T$, where k_i is a sensitivity factor and T is the absolute temperature.
 - The thermodynamic activity (a_i) of a component in the alloy is determined by the ratio of its partial pressure above the alloy to the vapor pressure of the pure component (p°_i) at the same temperature: $a_i = p_i / p^\circ_i$.
 - By measuring the temperature dependence of the partial pressures, the partial molar enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.
 - The partial Gibbs free energy of the components in the alloy is then calculated from their activities. These partial molar quantities are then integrated using the Gibbs-Duhem equation to obtain the integral Gibbs free energy of formation of the alloy. From the temperature dependence of the Gibbs free energy, the enthalpy and entropy of formation can be determined.

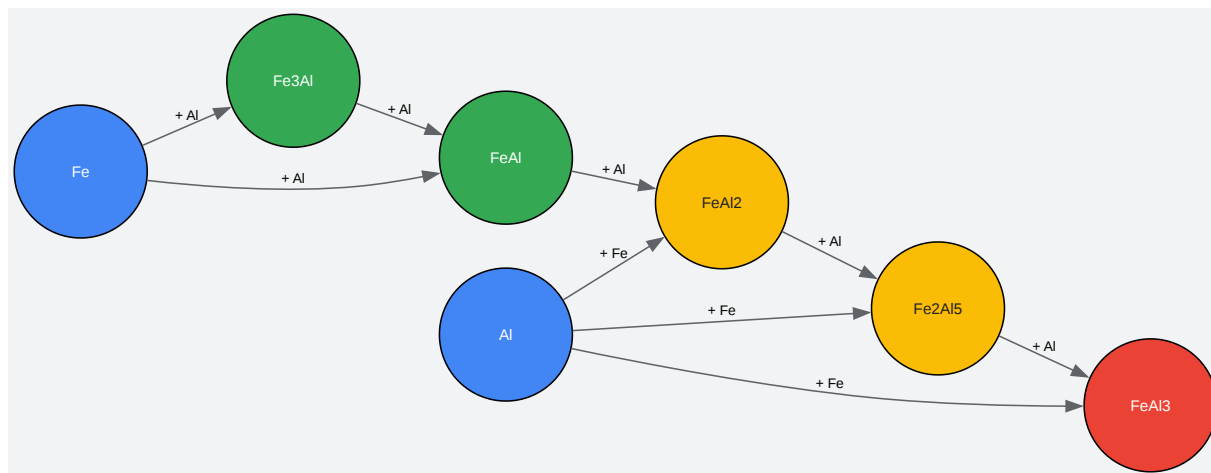
Visualizing Thermodynamic Relationships and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the thermodynamics of **iron aluminide** formation.



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Caption: Workflow for determining thermodynamic properties of **iron aluminides**.



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Caption: Relationship between different **iron aluminide** phases with increasing aluminum content.

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